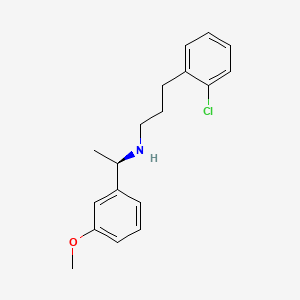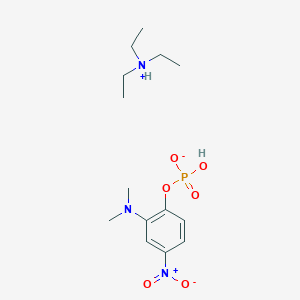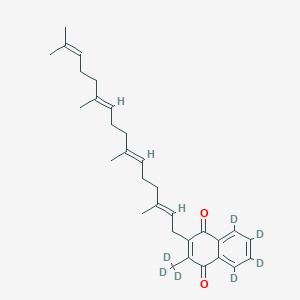![molecular formula C₁₅H₂₄Cl₂N₂ B1147087 (-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride CAS No. 128311-06-8](/img/structure/B1147087.png)
(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of azabicyclooctane derivatives, including those similar to the compound , often involves multi-step processes that introduce chirality and complexity to the molecule. For instance, Gelmi et al. (2007) described a single-step synthesis on a gram scale of four pure stereoisomers of the 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid using (R)-1-phenylethylamine, which is related to the chirality in the compound of interest (Gelmi et al., 2007).
Molecular Structure Analysis
The molecular structure of azabicyclooctane derivatives is characterized by their bicyclic framework, which can be analyzed using various spectroscopic techniques. Gregory et al. (1985) utilized infrared, ultraviolet, nuclear magnetic resonance, and mass spectrometry to establish the structures of 2-azabicyclo[3.2.1]oct-3-enes, highlighting the analytical approaches relevant for understanding the structural aspects of such compounds (Gregory et al., 1985).
Chemical Reactions and Properties
Azabicyclooctane derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For instance, the intramolecular Michael-type additions provide a method for synthesizing 2-azabicyclo[3.2.1]oct-3-enes, as demonstrated by Gregory et al. (1985), which also noted their low antimicrobial and hypotensive activity (Gregory et al., 1985).
Physical Properties Analysis
The physical properties of azabicyclooctane derivatives like the compound are influenced by their molecular structure, which can be elucidated through crystallography and spectroscopy. Wu et al. (2015) characterized a related compound by NMR and HRMS spectroscopy, and its molecular configuration was investigated through X-ray crystallography, revealing the presence of intermolecular hydrogen bonds and the cis configuration of substituents (Wu et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of azabicyclooctane derivatives are pivotal for their application in synthesis and pharmacology. The work by Elkhatib et al. (1998) on the kinetics of dehydrohalogenation of N-chloro-3-azabicyclo[3,3,0]octane in an alkaline medium offers insights into the chemical behavior of such compounds under reactive conditions (Elkhatib et al., 1998).
Aplicaciones Científicas De Investigación
-
Synthesis of Tropane Alkaloids
- Field : Organic & Biomolecular Chemistry .
- Application : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
- Method : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
- Results : This review compiles the most relevant achievements in these areas .
-
Thermophysical Property Data
- Field : Thermodynamics .
- Application : The cis-bicyclo[3.3.0]octane compound has critically evaluated thermophysical property data .
- Method : These data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software .
- Results : The web application provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
-
Multi-step Phase Transition Hybrid
- Field : Material Science .
- Application : A multi-step phase transition hybrid composed of (Pr-dabco)2Ag4I6 clusters (Pr-dabco+ = 1-propyl-1,4-diazabicyclo[2.2.2]octan-1-ium) has been prepared and characterized .
- Method : This hybrid is characterized by microanalysis, IR and UV-vis spectroscopy, TG and DSC techniques .
- Results : This hybrid is thermally stable up to ∼486 K .
-
Multi-step Structural Phase Transitions
- Field : Material Science .
- Application : A multi-step phase transition hybrid composed of (Pr-dabco)2Ag4I6 clusters (Pr-dabco+ = 1-propyl-1,4-diazabicyclo [2.2.2]octan-1-ium) has been prepared and characterized .
- Method : This hybrid is characterized by microanalysis, IR and UV-vis spectroscopy, TG and DSC techniques .
- Results : This hybrid is thermally stable up to ∼486 K .
-
Highly Efficient Tandem Luminescent Solar Concentrators
- Field : Energy & Environmental Science .
- Application : Cu4I6(pr-ted)2 nanoparticles (Cu4I6(pr-ted)2 NPs) (where pr-ted is 1-propyl-1,4-diazabicyclo[2.2.2]octan-1-ium) with a large Stokes shift of 1.04 eV and ultra-high photoluminescence quantum yield (PLQY) of 92.2% were synthesized and used as the luminophore to fabricate LSCs .
- Method : The LSCs based on carbon dots (CDs) with a high PLQY of 91.1% were prepared to construct the tandem LSCs, which could further enhance the optical conversion efficiency (ηopt) of the LSC .
- Results : The as-prepared semi-transparent tandem LSCs based on Cu4I6(pr-ted)2 NPs and CDs achieved ηopt of 6.40% .
-
Base Catalyzed Synthesis of Bicyclo[3.2.1]octane Scaffolds
- Field : Organic Chemistry .
- Application : The base-catalyzed reaction of achiral 1,3-cyclopentanediones tethered to activated olefins afforded in high yields bicyclo[3.2.1]octane-6,8-dione or bicyclo[3.2.1]octane-6-carboxylate derivatives bearing respectively three or five stereogenic centers .
- Method : The course of the reaction is closely related to the reactivity of the activated olefin .
- Results : The reaction resulted in high yields of bicyclo[3.2.1]octane-6,8-dione or bicyclo[3.2.1]octane-6-carboxylate derivatives .
-
Multi-step Structural Phase Transitions
- Field : Material Science .
- Application : A multi-step phase transition hybrid composed of (Pr-dabco)2Ag4I6 clusters (Pr-dabco+ = 1-propyl-1,4-diazabicyclo [2.2.2]octan-1-ium) has been prepared and characterized .
- Method : This hybrid is characterized by microanalysis, IR and UV-vis spectroscopy, TG and DSC techniques .
- Results : This hybrid is thermally stable up to ∼486 K .
-
Highly Efficient Tandem Luminescent Solar Concentrators
- Field : Energy & Environmental Science .
- Application : Cu4I6(pr-ted)2 nanoparticles (Cu4I6(pr-ted)2 NPs) (where pr-ted is 1-propyl-1,4-diazabicyclo [2.2.2]octan-1-ium) with a large Stokes shift of 1.04 eV and ultra-high photoluminescence quantum yield (PLQY) of 92.2% were synthesized and used as the luminophore to fabricate LSCs .
- Method : The LSCs based on carbon dots (CDs) with a high PLQY of 91.1% were prepared to construct the tandem LSCs, which could further enhance the optical conversion efficiency (ηopt) of the LSC .
- Results : The as-prepared semi-transparent tandem LSCs based on Cu4I6(pr-ted)2 NPs and CDs achieved ηopt of 6.40% .
-
Base Catalyzed Synthesis of Bicyclo[3.2.1]octane Scaffolds
- Field : Organic Chemistry .
- Application : The base-catalyzed reaction of achiral 1,3-cyclopentanediones tethered to activated olefins afforded in high yields bicyclo[3.2.1]octane-6,8-dione or bicyclo[3.2.1]octane-6-carboxylate derivatives bearing respectively three or five stereogenic centers .
- Method : The course of the reaction is closely related to the reactivity of the activated olefin .
- Results : The reaction resulted in high yields of bicyclo[3.2.1]octane-6,8-dione or bicyclo[3.2.1]octane-6-carboxylate derivatives .
Safety And Hazards
Propiedades
IUPAC Name |
(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17;;/h2-6,12,14-16H,7-11H2,1H3;2*1H/t12-,15-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABMCKVVGDIUCA-DGPOFWGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CN3CCC2CC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H]2CN3CCC2CC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride | |
CAS RN |
128311-06-8 | |
| Record name | (-)-N-(1(R)-Phenylethyl)-1-azabicyclo[2.2.2]octan-3(S)-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)
![Ethanone, 1-(7-hydroxybicyclo[2.2.1]hept-5-en-2-yl)-, (endo,anti)- (9CI)](/img/no-structure.png)
![1-Butyl-2-[2-[3-[(1-butyl-6-chloro-benz[CD]indol-2(1 H)-ylidene)ethylidene]-2-chloro-5-methyl-1-cyclohexen-1-YL]ethenyl]-6-chlorobenz[CD]indolium tetrafluoroborate](/img/structure/B1147010.png)




![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome](/img/structure/B1147023.png)
![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)